molecular formula C9H10ClNO2 B1213925 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde CAS No. 41656-90-0

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde

Cat. No.: B1213925
CAS No.: 41656-90-0
M. Wt: 199.63 g/mol
InChI Key: YIXVBGCBVIGDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloroethyl group, a hydroxyl group, a methyl group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: Formation of 5-(2-Chloroethyl)-3-oxo-2-methyl-4-pyridinecarboxaldehyde.

    Reduction: Formation of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The hydroxyl and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-2-methyl-4-pyridinecarboxaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-Hydroxy-2-methyl-4-pyridinecarboxaldehyde: Lacks the chloroethyl group, resulting in different chemical properties and applications.

    5-(2-Chloroethyl)-3-hydroxy-4-pyridinecarboxaldehyde: Similar structure but without the methyl group, which can influence its steric and electronic properties.

Uniqueness

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the chloroethyl group allows for covalent modification of biomolecules, while the hydroxyl and formyl groups provide additional sites for interaction and modification.

Properties

IUPAC Name

5-(2-chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-9(13)8(5-12)7(2-3-10)4-11-6/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXVBGCBVIGDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194476
Record name alpha-5-Pyridoxal methyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41656-90-0
Record name alpha-5-Pyridoxal methyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041656900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-5-Pyridoxal methyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde
Reactant of Route 2
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde
Reactant of Route 3
Reactant of Route 3
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde
Reactant of Route 4
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.